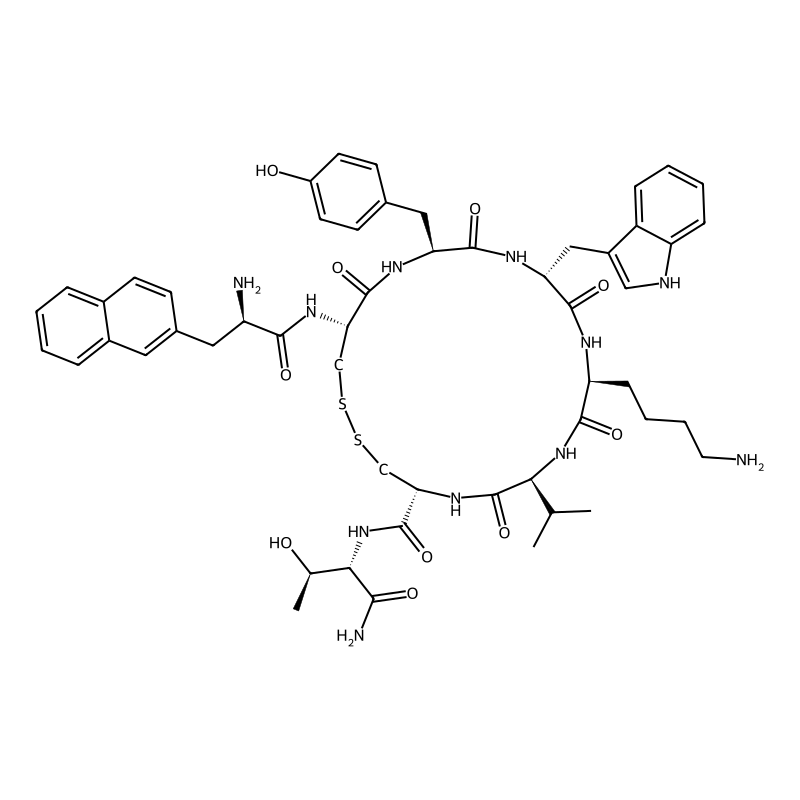Lanreotide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Lanreotide is a long-acting somatostatin analog, a synthetically produced molecule that mimics the effects of the naturally occurring hormone somatostatin. Somatostatin plays a vital role in regulating various bodily functions, including hormone release and cell growth. Lanreotide's primary research application focuses on treating neuroendocrine tumors (NETs), a group of slow-growing tumors arising from hormone-producing cells throughout the body [].
Mechanism of action in NETs:
Lanreotide exerts its anti-tumor effects in NETs through several mechanisms:
- Inhibition of hormone secretion: NETs often produce excessive hormones, leading to various symptoms. Lanreotide binds to somatostatin receptors on NET cells, suppressing the release of these hormones [].
- Anti-proliferative effects: Lanreotide directly inhibits the growth and proliferation of NET cells through various pathways, including cell cycle arrest and induction of cell death (apoptosis) [, ].
- Anti-angiogenic effects: Lanreotide may also hinder the formation of new blood vessels that supply tumors with nutrients, potentially limiting their growth and spread [].
Clinical efficacy in NETs:
Extensive research supports the use of lanreotide in treating NETs. The CLARINET (Control of Living with Advanced Radiotherapy in Ioperable Neuroendocrine Entumors) trial, a large-scale, randomized controlled study, demonstrated that lanreotide significantly prolonged progression-free survival (PFS) in patients with advanced GEP-NETs (gastroenteropancreatic NETs) compared to placebo []. Based on this and other studies, lanreotide is now considered the first-line treatment for patients with advanced, inoperable GEP-NETs [].
Ongoing research:
Research on lanreotide in NETs continues to explore various aspects, including:
- Optimizing treatment regimens: Studies are investigating the effectiveness of different lanreotide dosing schedules and combinations with other therapies to improve patient outcomes [].
- Identifying biomarkers of response: Research aims to identify specific markers that can predict which patients are most likely to benefit from lanreotide treatment, allowing for personalized treatment approaches [].
XLogP3
Sequence
Related CAS
GHS Hazard Statements
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Livertox Summary
Octreotide is a synthetic somatostatin analogue that resembles the native polypeptide in its activity in suppressing levels and activity of growth hormone, insulin, glucagon and many other gastrointestinal peptides. Because its half-life is longer than somatostatin, octreotide can be used clinically to treat neuroendocrine tumors that secrete excessive amounts of growth hormone (acromegaly) or other active hormones or neuropeptides. Octreotide has many side effects including suppression of gall bladder contractility and bile production, and maintenance therapy can cause cholelithiasis, pancreatitis as well as clinically apparent liver injury.
Pasireotide is a synthetic polypeptide analogue of somatostatin that resembles the native hormone in its ability to suppress levels and activity of growth hormone, insulin, glucagon and many other gastrointestinal peptides. Because its half-life is longer than somatostatin, pasireotide can be used clinically to treat neuroendocrine pituitary tumors that secrete excessive amounts of growth hormone causing acromegaly, or adrenocorticotropic hormone (ACTH) causing Cushing disease. Pasireotide has many side effects including suppression of gall bladder contractility and bile production, and maintenance therapy can cause cholelithiasis and accompanying elevations in serum enzymes and bilirubin.
Drug Classes
Pharmacology
Lanreotide Acetate is the acetate salt of a synthetic cyclic octapeptide analogue of somatostatin. Lanreotide binds to somatostatin receptors (SSTR), specifically SSTR-2 and also to SSTR-5 with a lesser affinity. However, compare with octreotide, this agent is less potent in inhibiting the release of growth hormone from the pituitary gland. Furthermore, lanreotide has an acute effect on decreasing circulating total and free insulin-like growth factor 1 (IGF-I). This agent is usually given as a prolonged-release microparticle or Autogel formulation for the treatment of acromegaly and to relieve the symptoms of neuroendocrine tumors.
MeSH Pharmacological Classification
ATC Code
H01 - Pituitary and hypothalamic hormones and analogues
H01C - Hypothalamic hormones
H01CB - Somatostatin and analogues
H01CB03 - Lanreotide
Pictograms

Health Hazard
Wikipedia
Use Classification
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients








